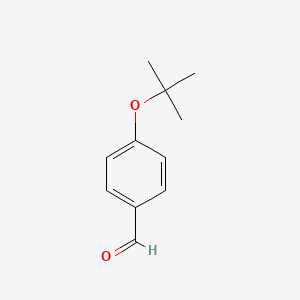

4-(Tert-Butoxy)Benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSFZYXXQDKXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206399 | |

| Record name | p-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-45-3 | |

| Record name | 4-(1,1-Dimethylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57699-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057699453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tert-Butoxy)Benzaldehyde

This guide provides a comprehensive overview of the chemical and physical properties of 4-(tert-Butoxy)benzaldehyde, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

This compound is an organic compound valued in organic synthesis for its role as both a versatile intermediate and a protecting group.[1] Its structural composition features a benzene ring substituted with a tert-butoxy group and an aldehyde functional group.[1] This unique arrangement makes it a useful building block for more complex molecules.[1]

Below is a summary of its key molecular data:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]benzaldehyde | [1] |

| CAS Registry Number | 57699-45-3 | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Aromatic, similar to almonds | [1][2] |

| Density | 1.023 g/mL at 20 °C | [2][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of p-hydroxybenzaldehyde with tert-butanol under acidic conditions. The tert-butyl group is introduced to protect the hydroxyl group of p-hydroxybenzaldehyde.

General Procedure:

-

Dissolution: p-Hydroxybenzaldehyde is dissolved in a suitable organic solvent, such as dichloromethane or toluene.

-

Addition of Catalyst: A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

Reactant Addition: Tert-butanol is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then separated, washed with water, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Workflow for Application in Synthesis

The primary utility of this compound in organic synthesis is as a protected form of 4-hydroxybenzaldehyde. The tert-butoxy group serves as a bulky protecting group for the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality. The following diagram illustrates the logical workflow for its use.

References

An In-depth Technical Guide to the Physical Properties of 4-(tert-Butoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxy)benzaldehyde, a substituted aromatic aldehyde, is a key intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and material science. Its distinct chemical structure, featuring a bulky tert-butoxy group para to a formyl group on a benzene ring, imparts specific physical and chemical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its structure consists of a benzene ring substituted with a tert-butoxy group and an aldehyde functional group.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 178.23 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 87-92 °C at 1.5 mmHg | [1][5] |

| 274.1 °C at 760 mmHg | [5] | |

| Density | 1.023 g/mL at 20 °C | [1][2][3][6] |

| Refractive Index (n₂₀/D) | 1.534 | [1][3] |

| Solubility | Insoluble in water. Soluble in organic solvents like alcohols and ketones. | [1][2] |

| Vapor Pressure | 0.00552 mmHg at 25 °C | [1] |

| Flash Point | 114 °C | [5] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a sample of this compound and a boiling chip or a magnetic stir bar into the round-bottom flask.

-

Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 1.5 mmHg) using the vacuum pump.

-

Heating: Begin heating the sample gently using a heating mantle.

-

Observation: The boiling point is recorded as the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, with the thermometer bulb immersed in the vapor.[7][8][9]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance.

-

Volume of Liquid: Fill the container with a known volume of this compound. For a pycnometer, it is filled to a calibrated mark. For a graduated cylinder, the volume is read from the graduations.

-

Mass of Filled Container: Weigh the container with the liquid.

-

Calculation: The density is calculated by subtracting the mass of the empty container from the mass of the filled container to get the mass of the liquid, and then dividing this mass by the known volume.[2][4][10][11][12]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology:

-

Instrument: An Abbe refractometer is commonly used for this measurement.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[1][3][13][14]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound is tested in a range of solvents to determine its polarity.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, and diethyl ether.

-

Procedure:

-

In a small test tube, add a small, measured amount of this compound (e.g., 25 mg).

-

Add a small volume of the chosen solvent (e.g., 0.5 mL) to the test tube.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Observe if the solid or liquid solute has completely dissolved.

-

-

Classification: The compound is classified as soluble, partially soluble, or insoluble based on the visual observation.[5][6][15][16]

Synthesis Workflow

The most common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. m.youtube.com [m.youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Purification [chem.rochester.edu]

- 8. scribd.com [scribd.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chem.ws [chem.ws]

- 16. www1.udel.edu [www1.udel.edu]

4-(tert-Butoxy)benzaldehyde: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(tert-butoxy)benzaldehyde in various organic solvents. The information contained herein is essential for the effective design of synthetic routes, purification processes, and formulation strategies in the fields of chemical research and drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x1) of this compound at different temperatures (T/K).

| Solvent | T/K | Mole Fraction Solubility (10^3 * x1) |

| Methanol | 278.15 | 13.91 |

| 283.15 | 16.63 | |

| 288.15 | 19.89 | |

| 293.15 | 23.82 | |

| 298.15 | 28.56 | |

| 303.15 | 34.22 | |

| 308.15 | 41.01 | |

| 313.15 | 49.12 | |

| 318.15 | 58.83 | |

| 323.15 | 70.45 | |

| Ethanol | 278.15 | 12.03 |

| 283.15 | 14.49 | |

| 288.15 | 17.46 | |

| 293.15 | 21.04 | |

| 298.15 | 25.35 | |

| 303.15 | 30.54 | |

| 308.15 | 36.80 | |

| 313.15 | 44.34 | |

| 318.15 | 53.42 | |

| 323.15 | 64.36 | |

| Isopropanol | 278.15 | 9.87 |

| 283.15 | 11.98 | |

| 288.15 | 14.55 | |

| 293.15 | 17.67 | |

| 298.15 | 21.46 | |

| 303.15 | 26.06 | |

| 308.15 | 31.65 | |

| 313.15 | 38.44 | |

| 318.15 | 46.68 | |

| 323.15 | 56.69 | |

| n-Butanol | 278.15 | 10.33 |

| 283.15 | 12.58 | |

| 288.15 | 15.32 | |

| 293.15 | 18.65 | |

| 298.15 | 22.71 | |

| 303.15 | 27.65 | |

| 308.15 | 33.66 | |

| 313.15 | 41.00 | |

| 318.15 | 49.92 | |

| 323.15 | 60.78 | |

| Ethyl Acetate | 278.15 | 38.99 |

| 283.15 | 47.10 | |

| 288.15 | 56.90 | |

| 293.15 | 68.75 | |

| 298.15 | 82.99 | |

| 303.15 | 100.20 | |

| 308.15 | 121.00 | |

| 313.15 | 146.10 | |

| 318.15 | 176.40 | |

| 323.15 | 212.90 | |

| Acetone | 278.15 | 108.30 |

| 283.15 | 127.30 | |

| 288.15 | 149.60 | |

| 293.15 | 175.80 | |

| 298.15 | 206.60 | |

| 303.15 | 242.70 | |

| 308.15 | 285.10 | |

| 313.15 | 334.90 | |

| 318.15 | 393.30 | |

| 323.15 | 461.80 | |

| Acetonitrile | 278.15 | 25.11 |

| 283.15 | 30.15 | |

| 288.15 | 36.20 | |

| 293.15 | 43.46 | |

| 298.15 | 52.18 | |

| 303.15 | 62.65 | |

| 308.15 | 75.21 | |

| 313.15 | 90.29 | |

| 318.15 | 108.40 | |

| 323.15 | 130.10 |

Data sourced from a study on the determination and correlation of solubility and thermodynamic properties of this compound in different solvents.

Experimental Protocols

The solubility of this compound was determined using the isothermal gravimetric method. This method involves the following steps:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is continuously stirred in a thermostated bath at a constant temperature for a sufficient time to ensure solid-liquid equilibrium is reached.

-

Sampling and Analysis: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to settle. A known volume of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility.

-

Gravimetric Determination: The withdrawn sample is weighed and then dried under vacuum to remove the solvent completely. The mass of the remaining solid this compound is then determined.

-

Calculation: The mole fraction solubility is calculated from the mass of the solute and the mass of the solvent in the sample.

This process is repeated at different temperatures to obtain the solubility curve.

Figure 1: Isothermal Gravimetric Method Workflow

Factors Influencing Solubility

The solubility of this compound is primarily influenced by the polarity of the solvent and the temperature.

-

Solvent Polarity: As a moderately polar molecule, this compound exhibits good solubility in a range of organic solvents. Its solubility is generally higher in more polar solvents like acetone and ethyl acetate compared to less polar alcohols.

-

Temperature: The solubility of this compound in all tested solvents increases with an increase in temperature. This endothermic dissolution process indicates that energy is required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Figure 2: Factors Influencing Solubility

Thermodynamic Properties

The dissolution process of this compound in organic solvents can be described by thermodynamic parameters such as the dissolution enthalpy (ΔH°), dissolution entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters can be calculated from the solubility data at different temperatures using the van't Hoff equation. Generally, a positive enthalpy of dissolution indicates that the process is endothermic, which is consistent with the observed increase in solubility with temperature.

This technical guide provides foundational data and methodologies for professionals working with this compound. The presented information is critical for optimizing experimental conditions and ensuring the successful application of this compound in various chemical and pharmaceutical contexts.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(tert-butoxy)benzaldehyde. It includes a detailed breakdown of the spectral data, a standardized experimental protocol for spectrum acquisition, and visual representations of the molecular structure and its corresponding NMR signal assignments. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the tert-butoxy group. The chemical shifts are influenced by the electronic effects of the aldehyde and the tert-butoxy substituents on the benzene ring. The electron-withdrawing nature of the aldehyde group deshields the aromatic protons in the ortho position, shifting them downfield. Conversely, the electron-donating effect of the tert-butoxy group shields the aromatic protons ortho to it, causing an upfield shift.

A summary of the predicted ¹H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is presented below. This data is corroborated by comparative analysis with structurally similar compounds, such as 4-tert-butylbenzaldehyde and 4-n-butoxybenzaldehyde.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| Aldehydic Proton (CHO) | ~9.87 | Singlet | - | 1H |

| Aromatic Protons (ortho to CHO) | ~7.82 | Doublet | ~8.8 | 2H |

| Aromatic Protons (ortho to O-t-Bu) | ~7.05 | Doublet | ~8.8 | 2H |

| tert-Butyl Protons (C(CH₃)₃) | ~1.36 | Singlet | - | 9H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical acquisition parameters include:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity and measure the coupling constants for the split signals.

Visualizations

The following diagrams illustrate the molecular structure of this compound with proton assignments and a conceptual workflow for the ¹H NMR analysis.

Caption: Molecular structure of this compound with ¹H assignments.

Caption: Workflow for ¹H NMR analysis of this compound.

4-(Tert-Butoxy)Benzaldehyde 13C NMR chemical shifts

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This document outlines the structural assignments of the carbon atoms, presents the chemical shift data in a clear tabular format, and describes a standard experimental protocol for acquiring such data. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and Carbon Numbering

To facilitate the assignment of 13C NMR signals, the carbon atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently throughout this guide to correlate spectral data with the molecular structure.

Caption: Molecular structure of this compound with carbon numbering.

13C NMR Chemical Shift Data

The following table summarizes the 13C NMR chemical shifts for this compound. The data is compiled from spectral databases and comparison with structurally similar compounds, such as 4-n-butoxybenzaldehyde and 4-(tert-butyl)benzaldehyde. The spectrum is typically recorded in deuterated chloroform (CDCl3) at a frequency of 101 MHz.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| C7 (CHO) | ~190.7 | Singlet (s) | The carbonyl carbon of an aldehyde typically appears far downfield. |

| C4 | ~162.5 | Singlet (s) | Aromatic carbon bonded to the electronegative oxygen atom of the ether group. |

| C1 | ~131.9 | Singlet (s) | Quaternary aromatic carbon bonded to the aldehyde group. |

| C2, C6 | ~129.9 | Doublet (d) | Aromatic carbons ortho to the aldehyde group, showing equivalent shifts due to symmetry. |

| C3, C5 | ~118.9 | Doublet (d) | Aromatic carbons meta to the aldehyde group, shielded by the ether oxygen. |

| C8 | ~79.1 | Singlet (s) | Quaternary carbon of the tert-butyl group bonded to oxygen. |

| C9, C10, C11 | ~28.8 | Quartet (q) | Equivalent methyl carbons of the tert-butyl group. |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard methodology for the acquisition of a 13C NMR spectrum for this compound.

3.1. Sample Preparation

-

Dissolution: Weigh approximately 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak of CDCl3 (δ ≈ 77.16 ppm) is used for calibration.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Instrument Parameters A standard protocol for a 400 MHz NMR spectrometer is provided below:

-

Spectrometer Frequency: 101 MHz for 13C nucleus.

-

Solvent: CDCl3.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for the full observation of quaternary carbons.

-

Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The process of assigning the 13C NMR spectrum involves a logical workflow, starting from the acquisition of the spectrum to the final structural confirmation.

Caption: Workflow for the analysis of the 13C NMR spectrum.

This guide provides essential technical information on the 13C NMR chemical shifts of this compound, which is invaluable for its identification and characterization in a laboratory setting.

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(tert-butoxy)benzaldehyde. It details the characteristic vibrational modes, presents quantitative data for key peak assignments, and outlines a standard experimental protocol for acquiring a high-quality spectrum. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate in research and drug development settings.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₁₁H₁₄O₂) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a bulky tert-butoxy group at the para position. Its molecular structure gives rise to a unique infrared spectrum that is instrumental for its unambiguous identification and the assessment of its purity. The FT-IR spectrum is dominated by vibrational modes associated with the aldehyde functional group (C=O and C-H stretches), the aromatic ring (C-H and C=C stretches), and the tert-butoxy group (C-O and C-H stretches and bends). A thorough understanding of the precise wavenumbers of these vibrations is crucial for accurate spectral interpretation.

Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to specific molecular vibrations. The table below summarizes the principal characteristic peaks, their assigned vibrational modes, and their typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3070 | Weak to Medium | Aromatic C-H Stretching |

| ~ 2970 | Strong | Asymmetric C-H Stretching (tert-butyl) |

| ~ 2870 | Medium | Symmetric C-H Stretching (tert-butyl) |

| ~ 2830 and ~ 2730 | Weak (often a doublet) | Aldehyde C-H Stretching (Fermi resonance) |

| ~ 1695 | Strong, Sharp | C=O Stretching (Aldehyde) |

| ~ 1600 and ~ 1580 | Medium to Strong | C=C Stretching (Aromatic Ring) |

| ~ 1510 | Medium to Strong | C=C Stretching (Aromatic Ring) |

| ~ 1390 and ~ 1365 | Medium | C-H Bending (tert-butyl) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| ~ 1160 | Strong | In-plane C-H Bending (Aromatic Ring) |

| ~ 830 | Strong | Out-of-plane C-H Bending (para-disubstituted ring) |

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum of this compound can be obtained using the following methodology.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable. An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for its ease of sample handling and the generation of high-quality data for solid or liquid samples.

Sample Preparation:

This compound can exist as a liquid or a low-melting solid at room temperature. The ATR technique is highly recommended for this compound.

ATR Technique (Recommended):

-

Ensure the ATR crystal is meticulously cleaned by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal. For a liquid sample, a drop is sufficient to cover the crystal.

-

Acquire the FT-IR spectrum of the sample.

Alternative Method (Thin Film for Liquids):

-

Place a small drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin capillary film.

-

Mount the salt plates in the spectrometer's sample holder and acquire the spectrum.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to enhance the signal-to-noise ratio.

-

Apodization: A Happ-Genzel apodization function is commonly applied.

Data Processing:

The acquired sample interferogram is subjected to a Fourier transform to generate the spectrum. This is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and smoothing algorithms may be applied if necessary to improve the presentation of the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample such as this compound.

Caption: Logical workflow for FT-IR analysis of this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is highly characteristic. The strong, sharp absorption band around 1695 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aromatic aldehyde. Conjugation with the benzene ring slightly lowers this frequency compared to a saturated aldehyde. The presence of the aldehyde is further confirmed by the weak doublet observed around 2830 cm⁻¹ and 2730 cm⁻¹, which arises from the C-H stretch of the aldehyde group and its Fermi resonance with an overtone of a C-H bending vibration.

The aromatic nature of the compound is evidenced by the weak C-H stretching vibrations above 3000 cm⁻¹ and the medium to strong C=C stretching absorptions in the 1600-1510 cm⁻¹ region. The strong peak around 830 cm⁻¹ is a reliable indicator of para-disubstitution on the benzene ring.

The bulky tert-butoxy group is identified by the strong C-H stretching bands around 2970 cm⁻¹ and the characteristic C-H bending absorptions near 1390 cm⁻¹ and 1365 cm⁻¹. The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage, a prominent feature in the spectra of alkoxy-substituted aromatic compounds.

By carefully analyzing these characteristic peaks, researchers can confidently identify this compound, assess its purity, and distinguish it from other related aromatic aldehydes and isomers.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(tert-butoxy)benzaldehyde. The information presented herein is essential for the structural elucidation and identification of this compound in complex matrices, a common requirement in pharmaceutical research and drug development. This document outlines the major fragment ions, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for acquiring similar mass spectra.

Data Presentation: Key Fragments and Relative Intensities

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This information is critical for the identification of the compound through mass spectral library matching and for understanding its fragmentation behavior.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 178 | [C₁₁H₁₄O₂]⁺• (Molecular Ion) | 15 |

| 163 | [C₁₀H₁₁O₂]⁺ | 100 (Base Peak) |

| 122 | [C₇H₆O₂]⁺• | 20 |

| 121 | [C₇H₅O₂]⁺ | 85 |

| 93 | [C₆H₅O]⁺ | 10 |

| 77 | [C₆H₅]⁺ | 15 |

| 57 | [C₄H₉]⁺ | 30 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions proceeds through a series of characteristic cleavage and rearrangement reactions. The stability of the aromatic ring and the presence of the ether and aldehyde functionalities dictate the observed fragmentation pattern.

The process begins with the ionization of the molecule by a high-energy electron beam, resulting in the formation of the molecular ion (m/z 178) . This radical cation is energetically unstable and undergoes subsequent fragmentation.

A primary and highly favorable fragmentation step is the loss of a methyl radical (•CH₃) from the tert-butyl group via alpha-cleavage. This results in the formation of a stable oxonium ion, which is observed as the base peak at m/z 163 .

Further fragmentation of the m/z 163 ion can occur through the neutral loss of isobutylene (C₄H₈), leading to the formation of the radical cation of 4-hydroxybenzaldehyde at m/z 122 . This ion can then lose a hydrogen atom to form the acylium ion at m/z 121 .

Alternative fragmentation pathways from the 4-hydroxybenzaldehyde radical cation (m/z 122) include the loss of a formyl radical (•CHO) to produce the phenoxy radical cation at m/z 93 , which can subsequently lose a carbon monoxide (CO) molecule to yield the phenyl cation at m/z 77 .

A distinct fragmentation pathway involves the cleavage of the C-O bond of the ether linkage, leading to the formation of the stable tert-butyl cation at m/z 57 .

The proposed fragmentation pathway is illustrated in the following diagram:

Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Tert-Butoxy)Benzaldehyde (CAS No: 57699-45-3), a key intermediate in organic synthesis.[1][2][3] The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.82 | d | 2H | Aromatic (ortho to -CHO) |

| 7.10 | d | 2H | Aromatic (ortho to -O-tBu) |

| 1.35 | s | 9H | tert-Butyl (-C(CH₃)₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | Aldehyde Carbonyl (C=O) |

| 160.0 | Aromatic (C-O) |

| 131.9 | Aromatic (CH, ortho to -CHO) |

| 130.3 | Aromatic (C-CHO) |

| 118.8 | Aromatic (CH, ortho to -O-tBu) |

| 79.2 | Quaternary Carbon (-O-C (CH₃)₃) |

| 28.8 | tert-Butyl Methyls (-C(CH₃ )₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (aliphatic, tert-butyl) |

| 2870 | Medium | C-H stretch (aldehyde) |

| 1695 | Strong | C=O stretch (aldehyde carbonyl) |

| 1600, 1575 | Strong, Medium | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1160 | Strong | C-O stretch (tert-butoxy) |

| 835 | Strong | C-H bend (p-disubstituted benzene) |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 30 | [M]⁺ (Molecular Ion) |

| 163 | 100 | [M - CH₃]⁺ |

| 121 | 80 | [M - C(CH₃)₃]⁺ |

| 93 | 40 | [C₆H₅O]⁺ |

| 57 | 95 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.

-

For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.

-

For ¹³C NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a relaxation delay of 2 seconds.[4]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[6][7]

-

Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is recorded.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 57699-45-3 [matrix-fine-chemicals.com]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butoxy)benzaldehyde, a valuable aromatic aldehyde intermediate in organic synthesis. The document details a robust synthetic protocol, outlines its key physicochemical properties, and provides a thorough characterization using various spectroscopic techniques. This guide is intended to be a practical resource for researchers and professionals involved in synthetic chemistry and drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is an organic compound with the molecular formula C₁₁H₁₄O₂.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.023 g/mL at 20 °C | [2] |

| Boiling Point | 87-92 °C at 1.5 mmHg | [1] |

| Refractive Index (n₂₀/D) | 1.534 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 4-hydroxybenzaldehyde with a tert-butylating agent in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of analogous alkoxybenzaldehydes.

Materials:

-

4-Hydroxybenzaldehyde

-

tert-Butyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add tert-butyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield:

The typical yield for this type of Williamson ether synthesis is in the range of 75-95%, depending on the specific reaction conditions and purification method.

Synthesis Workflow

References

An In-depth Technical Guide to 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-Butoxy)benzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, materials science, and potentially in drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and key applications, supported by experimental data and protocols.

Chemical Structure and Properties

This compound, with the molecular formula C₁₁H₁₄O₂, is a derivative of benzaldehyde featuring a tert-butoxy group at the para position of the benzene ring.[1][2] This bulky substituent significantly influences the molecule's physical and chemical properties.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | p-tert-Butoxybenzaldehyde, Benzaldehyde, 4-(1,1-dimethylethoxy)- |

| CAS Number | 57699-45-3 |

| Molecular Formula | C₁₁H₁₄O₂[1][2] |

| Molecular Weight | 178.23 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Odor | Aromatic, similar to almond[3] |

Table 2: Physicochemical Data of this compound

| Property | Value |

| Density | 1.023 g/mL at 20 °C[3] |

| Boiling Point | 87-92 °C at 1.5 mmHg |

| Refractive Index (n20/D) | 1.534 |

| Solubility | Insoluble in water; soluble in alcohol and ketone solvents.[3] |

Table 3: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Note: Data for the structural isomer 4-(tert-butyl)benzaldehyde is provided for reference. δ 9.98 (s, 1H, CHO), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃) | δ 191.0, 162.5, 131.9, 129.8, 118.8, 79.1, 28.8 |

| IR (Gas Phase) | Major peaks at approximately 2970, 1700, 1600, 1240, 1160 cm⁻¹ |

| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 178. Other major fragments at m/z 121, 57. |

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a tert-butylating agent in the presence of a base. An alternative route is the condensation of tert-butyl alcohol with benzaldehyde under acidic conditions.[1]

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is adapted from the synthesis of 4-butoxybenzaldehyde and may require optimization for the tert-butoxy derivative.

Materials:

-

4-Hydroxybenzaldehyde

-

tert-Butyl bromide or isobutylene with a strong acid catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add tert-butyl bromide to the reaction mixture.

-

Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding an excess of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: Workflow for the Williamson ether synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical science.

Organic Synthesis and Drug Development

Materials Science: Liquid Crystals

Alkoxy-substituted benzaldehydes are common precursors for the synthesis of Schiff base liquid crystals.[1] The condensation of this compound with various anilines can lead to the formation of calamitic (rod-shaped) liquid crystals. The bulky tert-butoxy group influences the packing of the molecules and, consequently, the mesophase properties such as the clearing point and the type of liquid crystalline phase formed.

Table 4: Representative Data for Liquid Crystals Derived from Alkoxy Benzaldehydes Note: This data is for a homologous series derived from 4-butoxybenzaldehyde and is illustrative of the types of properties investigated.

| n-Alkyl Chain on Aniline | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| C₄H₉ | 34.0 | 68.0 |

| C₅H₁₁ | 33.0 | 65.5 |

| C₆H₁₃ | 30.0 | 67.0 |

Biological Activity: Tyrosinase Inhibition

Substituted benzaldehydes have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for the development of agents to treat hyperpigmentation disorders. The mechanism of inhibition by some benzaldehydes is believed to involve the formation of a Schiff base with a primary amino group in the active site of the enzyme. The specific inhibitory activity of this compound against tyrosinase is an area for further investigation.

Caption: General workflow for screening tyrosinase inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of a reactive aldehyde group and a sterically bulky tert-butoxy substituent makes it a useful building block in organic synthesis, particularly for the development of novel liquid crystalline materials and as a protected precursor in the synthesis of complex molecules. Further research into its biological activities, such as tyrosinase inhibition, may open new avenues for its application in the fields of cosmetics and pharmaceuticals.

References

An In-depth Technical Guide to 4-(tert-Butoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butoxy)benzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established synthetic methodologies with detailed experimental protocols, and explores its applications, particularly its role as a tyrosinase inhibitor in the context of drug development. Spectroscopic data, mechanistic insights, and safety information are also included to serve as a valuable resource for researchers in the field.

Introduction

This compound, with the IUPAC name This compound or 4-[(2-methylpropan-2-yl)oxy]benzaldehyde , is an organic compound characterized by a benzaldehyde moiety substituted with a bulky tert-butoxy group at the para position.[1][2] This substitution pattern imparts unique physicochemical properties that make it a versatile intermediate in the synthesis of complex organic molecules, liquid crystals, and potential therapeutic agents.[1] Its aldehyde functionality serves as a reactive handle for various chemical transformations, while the tert-butyl group can act as a protecting group and influence the molecule's solubility and biological activity.[1]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, providing a solid foundation for its use in synthetic and analytical applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | This compound, p-tert-butoxybenzaldehyde, 4-(1,1-dimethylethoxy)benzaldehyde |

| CAS Number | 57699-45-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Aromatic, almond-like |

| Density | 1.023 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.534 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ketones.[3] |

| Vapor Pressure | 0.00552 mmHg at 25°C |

Spectroscopic Data

The spectroscopic data provides confirmation of the structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde proton (-CHO) |

| 7.82 | d | 2H | Aromatic protons ortho to -CHO |

| 7.10 | d | 2H | Aromatic protons ortho to -O-t-Bu |

| 1.36 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4]

| Chemical Shift (δ) ppm | Assignment |

| 192.1 | Aldehyde carbon (C=O) |

| 158.5 | Aromatic carbon attached to oxygen |

| 134.1 | Aromatic carbon ipso to -CHO |

| 129.7 | Aromatic carbons ortho to -CHO |

| 126.0 | Aromatic carbons ortho to -O-t-Bu |

| 35.4 | Quaternary carbon of tert-butyl group |

| 31.1 | Methyl carbons of tert-butyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

MS (Mass Spectrometry)

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 121 | High | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with a tert-butylating agent in the presence of a base.

General Reaction Scheme

The synthesis involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic tert-butylating agent.

Caption: General scheme of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

tert-Butyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Slowly add tert-butyl bromide (1.2-1.5 eq) to the reaction mixture.

-

Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford pure this compound.

Applications in Drug Development and Biological Activity

This compound and its derivatives have garnered attention in the field of drug discovery due to their potential biological activities.

Tyrosinase Inhibition and Melanogenesis Pathway

A significant area of investigation is the role of 4-substituted benzaldehydes as inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway.[5] Tyrosinase catalyzes the conversion of tyrosine to melanin, and its overactivity can lead to hyperpigmentation disorders. Benzaldehyde derivatives have been shown to act as competitive inhibitors of tyrosinase.[6] The bulky tert-butoxy group at the para-position is hypothesized to enhance this inhibitory activity by providing a hydrophobic interaction with the enzyme's active site.[4]

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect of this compound on mushroom tyrosinase activity can be determined spectrophotometrically.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the phosphate buffer.

-

In a 96-well plate, add phosphate buffer, L-DOPA solution, and the test compound solution (or DMSO for control).

-

Initiate the reaction by adding the mushroom tyrosinase solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of dopachrome formation.

-

The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the rate of reaction.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Precursor for Bioactive Molecules

The aldehyde functional group of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. For instance, it can be used in condensation reactions to form Schiff bases and chalcones, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-characterized physicochemical and spectroscopic properties. Its synthesis via the Williamson ether synthesis is a robust and efficient method. The demonstrated activity of 4-substituted benzaldehydes as tyrosinase inhibitors highlights the potential of this compound in the development of agents for dermatological applications. Furthermore, its utility as a synthetic precursor for a variety of bioactive molecules underscores its importance for researchers and professionals in the fields of organic synthesis and drug discovery. This technical guide provides a solid foundation of data and protocols to facilitate further research and application of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(tert-Butoxy)benzaldehyde (CAS No. 57699-45-3), a key intermediate in various synthetic processes. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for anticipating its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Clear yellow-green liquid | |

| Density | 1.023 g/mL at 20 °C | [1][4] |

| Boiling Point | 87-92 °C at 1.5 mmHg; 274.1 °C at 760 mmHg | [5][6] |

| Flash Point | 114 °C | [6] |

| Refractive Index | n20/D 1.534 | |

| Vapor Pressure | 0.00552 mmHg at 25°C | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[7]

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302 + P352, P305 + P351 + P338

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[7][8]

-

Avoid breathing vapors or mist.[5]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[10]

-

Keep containers tightly closed when not in use.[2]

3.2. Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Keep containers tightly closed to prevent exposure to air and moisture.[2] The compound is noted to be air sensitive.[9]

-

Store under an inert atmosphere for long-term storage.[9]

The logical workflow for the safe handling of this compound is illustrated in the diagram below.

References

- 1. chembk.com [chembk.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Buy this compound | 57699-45-3 [smolecule.com]

- 6. 4-tert-Butoxybenzaldehyde | CAS#:57699-45-3 | Chemsrc [chemsrc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. m.molbase.com [m.molbase.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4-(Tert-Butoxy)Benzaldehyde from 4-hydroxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(tert-butoxy)benzaldehyde from 4-hydroxybenzaldehyde. The presented method is based on the acid-catalyzed alkylation of the phenolic hydroxyl group with isobutylene, a robust and efficient alternative to the Williamson ether synthesis which is often problematic for the introduction of sterically hindered groups like tert-butyl. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow, intended to support researchers in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized as a protecting group for the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The tert-butoxy group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a useful tool in multi-step synthetic routes. The synthesis of this compound from 4-hydroxybenzaldehyde is a key transformation in the preparation of various pharmaceutical and fine chemical targets.

While the Williamson ether synthesis is a common method for ether formation, the use of a tertiary alkyl halide, such as tert-butyl bromide, with a phenoxide leads predominantly to elimination by-products rather than the desired ether. To circumvent this, the acid-catalyzed addition of an alkene, such as isobutylene, to the phenolic hydroxyl group provides a high-yielding and scalable route to the desired product.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed electrophilic addition of isobutylene to the hydroxyl group of 4-hydroxybenzaldehyde. The reaction is typically carried out in a non-polar solvent in the presence of a strong acid catalyst.

Reaction: 4-hydroxybenzaldehyde + Isobutylene --(H+)--> this compound

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-hydroxybenzaldehyde (MW: 122.12 g/mol ) | 1.0 eq |

| Isobutylene (MW: 56.11 g/mol ) | Excess |

| Catalyst | |

| Concentrated Sulfuric Acid | Catalytic amount |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product | |

| This compound (MW: 178.23 g/mol ) | - |

| Typical Yield | 85-95% |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 87-88 °C at 2 mmHg |

| Density | 1.023 g/mL at 20 °C[1] |

| Refractive Index (n20/D) | 1.534 |

Experimental Protocol

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde using isobutylene and a catalytic amount of sulfuric acid.

Materials and Reagents:

-

4-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (liquefied gas or generated in situ)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Gas inlet tube or a setup for generating isobutylene

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Isobutylene Addition: Bubble isobutylene gas through the reaction mixture at a steady rate for 2-4 hours while maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, stop the flow of isobutylene and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Mandatory Visualizations

Chemical Transformation Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butoxy)benzaldehyde is a valuable intermediate in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and specialty materials. The tert-butoxy group acts as a bulky, acid-labile protecting group for the phenolic hydroxyl group, allowing for selective reactions at other positions of the molecule. While the Williamson ether synthesis is a cornerstone for the formation of many ethers, the direct synthesis of this compound via this method using a tertiary alkyl halide is challenging due to the propensity for E2 elimination. A more effective and widely employed method is the acid-catalyzed electrophilic addition of isobutylene to 4-hydroxybenzaldehyde. This application note provides a detailed protocol for this synthesis, along with relevant quantitative data and characterization details.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Product Information | |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 87-92 °C at 1.5 mmHg |

| Density | 1.023 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.534 |

| Reaction Parameters | |

| Typical Yield | 80-95% |

| Purity | >97% (after purification) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H), 7.80 (d, J=8.8 Hz, 2H), 7.10 (d, J=8.8 Hz, 2H), 1.40 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 162.2, 131.9, 130.9, 122.1, 79.4, 28.8 |

| IR (neat, cm⁻¹) | 2975, 2870, 1685, 1600, 1575, 1365, 1240, 1160, 830 |

| Mass Spec (EI, m/z) | 178 (M⁺), 122, 94, 57 |

Experimental Protocol

This protocol details the acid-catalyzed synthesis of this compound from 4-hydroxybenzaldehyde and isobutylene.

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

Isobutylene (liquefied or gas)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated) or other suitable acid catalyst (e.g., phosphoric acid)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

-

Hexane and Ethyl Acetate (for chromatography, if needed)

Equipment:

-

Pressure vessel or a thick-walled glass reactor equipped with a magnetic stirrer, a gas inlet, and a pressure gauge

-

Cooling bath (e.g., ice-water bath)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a pressure vessel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice-water bath.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq) to the cooled solution with stirring.

-

Isobutylene Addition: Seal the vessel and introduce a slight excess of isobutylene (1.1-1.5 eq). This can be done by condensing liquefied isobutylene into the cooled reactor or by pressurizing the reactor with isobutylene gas.

-